molecular formula C23H19N3O3S2 B2954221 4-(dimethylsulfamoyl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide CAS No. 868377-46-2

4-(dimethylsulfamoyl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide

Cat. No. B2954221
CAS RN: 868377-46-2
M. Wt: 449.54
InChI Key: WQIDCKDPKRGGEB-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylsulfamoyl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C23H19N3O3S2 and its molecular weight is 449.54. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis Techniques

Researchers have developed efficient methodologies for synthesizing benzothiazole-based heterocycles, emphasizing the utility of these compounds in constructing novel chemical entities. Microwave-mediated synthetic routes have been highlighted as versatile for producing pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, showcasing the compound's role in facilitating the synthesis of complex molecules (Darweesh, Mekky, Salman, & Farag, 2016).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on carbon steel in acidic environments. The effectiveness of these compounds in protecting steel surfaces from corrosion, coupled with their adsorption characteristics, underscores their potential industrial applications (Hu et al., 2016).

Biological and Pharmacological Potential

  • Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities, with some compounds exhibiting significant inhibitory effects against various pathogens. This suggests their potential utility in developing new antimicrobial agents (Bikobo et al., 2017).
  • The synthesis of benzothiazole and benzimidazole derivatives has also been geared towards exploring their enzyme inhibition capabilities, providing insights into their pharmacological applications. Such studies are crucial for understanding the therapeutic potential of benzothiazole-based compounds (Alyar et al., 2019).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c1-4-15-26-20-14-11-16-7-5-6-8-19(16)21(20)30-23(26)24-22(27)17-9-12-18(13-10-17)31(28,29)25(2)3/h1,5-14H,15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIDCKDPKRGGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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